molecular formula C15H17N3O4 B11072385 3-(3-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11072385
M. Wt: 303.31 g/mol
InChI Key: WYKCQDAWHSPBAA-UHFFFAOYSA-N
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Description

3-(3-METHOXYPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a suitable precursor with a methoxyphenyl group using electrophilic aromatic substitution reactions.

    Attachment of the tetrahydro-2-furanylmethyl group: This can be done through nucleophilic substitution reactions where the tetrahydro-2-furanylmethyl group is introduced to the oxadiazole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-METHOXYPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Lacks the tetrahydro-2-furanylmethyl group, which may affect its biological activity and chemical properties.

    N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Lacks the methoxyphenyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of both the methoxyphenyl and tetrahydro-2-furanylmethyl groups in 3-(3-METHOXYPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE imparts unique chemical and biological properties. This combination can enhance its stability, reactivity, and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H17N3O4/c1-20-11-5-2-4-10(8-11)13-17-15(22-18-13)14(19)16-9-12-6-3-7-21-12/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,16,19)

InChI Key

WYKCQDAWHSPBAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3CCCO3

Origin of Product

United States

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